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molecular formula C8H8ClNO2 B046927 Methyl 2-amino-5-chlorobenzoate CAS No. 5202-89-1

Methyl 2-amino-5-chlorobenzoate

Cat. No. B046927
M. Wt: 185.61 g/mol
InChI Key: IGHVUURTQGBABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947696B2

Procedure details

1 liter of glacial acetic acid and 10 liters of ice-water are added to a solution of 2.0 kg of methyl 2-aminobenzoate in 15 liters of dichloromethane. 1.9 kg of calcium hypochlorite are added at 10° with vigorous stirring, during which the temperature should not rise above 15°. The mixture is stirred for a further 6 hours and left to stand for 16 hours. The dichloromethane is separated off, the aqueous phase is washed with dichloromethane, and the combined organic phases are washed with a 10% Na2SO3 solution (warming!). The combined dichloromethane phases are stirred with 2 kg of silica gel, 200 g of activated carbon and 2 kg of sodium sulfate. The phases are separated, the dichloromethane is removed, 10 liters of nhexane are added, the mixture is left to stand at 0-5° for 16 hours, and the product is separated off, giving 1.6 kg of methyl 2-amino-5-chlorobenzoate (“1”).
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
1.9 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9].[Cl:16][O-].[Ca+2].Cl[O-]>ClCCl>[NH2:5][C:6]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)O
Name
ice water
Quantity
10 L
Type
reactant
Smiles
Name
Quantity
2 kg
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1
Name
Quantity
15 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.9 kg
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rise above 15°
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The dichloromethane is separated off
WASH
Type
WASH
Details
the aqueous phase is washed with dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with a 10% Na2SO3 solution (warming!)
STIRRING
Type
STIRRING
Details
The combined dichloromethane phases are stirred with 2 kg of silica gel, 200 g of activated carbon and 2 kg of sodium sulfate
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the dichloromethane is removed
ADDITION
Type
ADDITION
Details
10 liters of nhexane are added
WAIT
Type
WAIT
Details
the mixture is left
WAIT
Type
WAIT
Details
to stand at 0-5° for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the product is separated off

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 kg
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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